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2-Methylguanosine - 2140-77-4

2-Methylguanosine

Catalog Number: EVT-505597
CAS Number: 2140-77-4
Molecular Formula: C11H15N5O5
Molecular Weight: 297.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Methylguanosine (m2G) is a modified nucleoside found in various RNA molecules, including tRNA, rRNA, and snRNA. [, , , , ] It is characterized by the methylation of the N2 position of the guanine base. [, , , ] m2G is one of the most frequently occurring modified nucleosides in RNA, particularly prevalent in tRNA from archaea and eukaryotes, though it is absent in most bacterial tRNAs. [, ]

m2G plays a crucial role in maintaining tRNA stability, particularly at high temperatures, and contributes to the proper folding and function of tRNA molecules. [, , ] It is involved in fine-tuning various cellular processes, including mRNA translation and pre-mRNA splicing. [, ]

N2,N2-Dimethylguanosine

Compound Description: N2,N2-Dimethylguanosine (m2,2G) is a modified nucleoside found in tRNA and rRNA. It is formed by the methylation of N2-methylguanosine. In tRNA, m2,2G is commonly found at position 26 and is known to stabilize the structure of the tRNA .

1-Methylguanosine

Compound Description: 1-Methylguanosine (m1G) is another modified nucleoside found in various RNAs. While 2-methylguanosine is more commonly found in tRNAs, 1-methylguanosine is more typical in tRNATrp from archaea .

7-Methylguanosine

Compound Description: 7-Methylguanosine (m7G) is a modified nucleoside commonly found in tRNA and rRNA. In some organisms like Escherichia coli, a single methyltransferase enzyme (RlmKL) is responsible for the formation of both 7-methylguanosine and 2-methylguanosine at different locations within the ribosome .

S-Adenosyl Methionine (SAM)

Compound Description: S-Adenosyl Methionine (SAM) acts as a methyl donor in various biological reactions, including the methylation of guanosine to form 2-methylguanosine . Enzymes like Trm11 utilize SAM to catalyze this methylation reaction.

S-Adenosyl Homocysteine (SAH)

Compound Description: S-Adenosyl Homocysteine (SAH) is the byproduct generated from S-Adenosyl Methionine (SAM) after it donates its methyl group in methylation reactions, such as the formation of 2-methylguanosine .

N6-Methyladenosine (m6A)

Compound Description: N6-Methyladenosine (m6A) is a prevalent modification found in mRNA and is involved in regulating various aspects of RNA metabolism .

Source and Classification

N2-Methylguanosine can be synthesized from guanosine through various chemical methods. It is classified as a nucleoside analog and a methylated derivative of guanine. Its presence is significant in the study of RNA modifications and their implications in cellular processes such as translation and gene expression regulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of N2-methylguanosine typically involves several steps starting from guanosine. A common approach includes:

  1. Triacetylation of Guanosine: Guanosine is treated with acetic anhydride in the presence of triethylamine and N,N-dimethylaminopyridine to protect hydroxyl groups, yielding 2’,3’,5’-tri-O-acetylguanosine.
  2. N2 Methylation: The protected guanosine undergoes methylation at the N2 position using methyl iodide in a suitable solvent like dimethyl sulfoxide.
  3. Deprotection: The acetyl groups are removed to yield N2-methylguanosine.

This process can be monitored using high-performance liquid chromatography (HPLC) to ensure purity and yield throughout the synthesis .

Molecular Structure Analysis

Structure and Data

N2-Methylguanosine has a molecular formula of C_11H_15N_5O_5. The structural integrity is maintained by the characteristic ribose sugar connected to the modified guanine base. The methyl group at the N2 position alters the hydrogen-bonding capacity of guanine, thereby influencing its pairing properties in RNA structures.

The structural representation can be summarized as follows:

  • Base: Guanine with a methyl group at N2
  • Sugar: Ribose
  • Phosphate Group: Typically attached for functionality in RNA contexts

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are utilized to confirm the structure and purity of synthesized N2-methylguanosine .

Chemical Reactions Analysis

Reactions and Technical Details

N2-Methylguanosine participates in various biochemical reactions, primarily involving its role as a cap structure in messenger RNA. The key reactions include:

  1. Methylation Reactions: Catalyzed by specific methyltransferases that utilize S-adenosyl-L-methionine as a methyl donor.
  2. Base Pairing: The modification allows for altered base-pairing properties which can affect RNA stability and translation efficiency.

The mechanism for methylation typically follows an S_N2-like substitution where the nitrogen atom attacks the methyl group, resulting in bond formation between nitrogen and carbon while cleaving the sulfur-carbon bond in S-adenosyl-L-methionine .

Mechanism of Action

Process and Data

The action of N2-methylguanosine primarily occurs through its incorporation into RNA molecules, where it functions as part of the mRNA cap structure. This modification enhances:

  • Stability: Protects mRNA from degradation by exonucleases.
  • Translation Efficiency: Facilitates recognition by the ribosome during protein synthesis.
  • Splicing Regulation: Influences spliceosome assembly and pre-mRNA processing.

Experimental data indicate that modifications like N2-methylguanosine can lead to changes in codon recognition during translation, impacting protein synthesis rates .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N2-Methylguanosine exhibits several notable physical and chemical properties:

  • Solubility: Soluble in water due to its polar nature.
  • Stability: Generally stable under physiological conditions but can be hydrolyzed under extreme pH or temperature.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within standard ranges for nucleosides.

Characterization techniques such as HPLC coupled with mass spectrometry are essential for determining these properties accurately .

Applications

Scientific Uses

N2-Methylguanosine has numerous applications in scientific research:

  1. RNA Research: Used to study RNA modifications and their roles in gene expression.
  2. Therapeutic Development: Investigated for potential uses in developing antiviral agents targeting viral RNA.
  3. Cap Analogs: Employed as cap analogs in mRNA synthesis for vaccine development, particularly important during rapid vaccine production efforts like those seen during pandemics.

Research continues to explore additional applications, particularly in understanding cellular mechanisms influenced by RNA modifications .

Enzymatic Biosynthesis and Regulatory Mechanisms of N2-Methylguanosine (m²G)

Methyltransferase Complexes in m²G Deposition

TRMT112 as a Central Regulator of m²G MTases

TRMT112 serves as a master allosteric regulator and stabilizer for multiple eukaryotic methyltransferases (MTases) that catalyze m²G formation. This small, conserved protein forms obligatory heterodimeric complexes with catalytic MTase subunits, enhancing their structural stability, SAM (S-adenosyl-L-methionine) cofactor binding affinity, and RNA substrate recognition. TRMT112 acts as a molecular chaperone, preventing MTase degradation and enabling proper folding of the catalytic domain. Its interaction network includes TRMT11 (m²G10 tRNA MTase), THUMPD3 (m²G6/7 tRNA MTase), and THUMPD2 (m²G72 U6 snRNA MTase). The absence of TRMT112 abolishes methyltransferase activity, underscoring its non-redundant role in epitranscriptomic regulation [1] [5] [7].

Substrate Specificity of TRMT11, THUMPD3, and THUMPD2 in Eukaryotic Systems

Human m²G deposition requires three TRMT112-dependent MTases with distinct substrate profiles:

  • TRMT11 methylates guanine at position 10 (m²G10) in specific nuclear-encoded tRNAs (e.g., tRNA⁽ᴾʰᵉ⁾, tRNA⁽ᴸᵉᵘ⁾). Its recognition involves the THUMP domain binding the tRNA acceptor stem and variable loop.
  • THUMPD3 targets position 6/7 (m²G6/7), predominantly in tRNA⁽ᴬᵐᵇ⁾ and tRNA⁽ᵀʳᵖ⁾, through sequence-specific interactions with the tRNA D-arm [1] [4].
  • THUMPD2 uniquely methylates U6 snRNA at position 72 (m²G72) within the catalytic spliceosome core. This modification, identified as the last "orphan" snRNA modification, requires THUMPD2’s direct binding to U6-specific protein complexes [1] [4].

Table 1: Substrate Specificity of Human m²G Methyltransferases

MTase ComplexModification SiteRNA SubstratesFunctional Consequence
TRMT112-TRMT11m²G10Nuclear tRNAs (e.g., Phe, Leu)tRNA structural stability
TRMT112-THUMPD3m²G6/7Nuclear tRNAs (e.g., Trp, Ala)Translation efficiency
TRMT112-THUMPD2m²G72U6 snRNAPre-mRNA splicing fidelity

Structural Basis for TRMT112-MTase Interactions and Allosteric Activation

TRMT112 activates MTases via a conserved protein-protein interface. Structural analyses reveal:

  • Zinc-Knuckle Domain: The N-terminal domain of TRMT112 (with four cysteine residues coordinating Zn²⁺ in yeast) engages the MTase’s catalytic core. Metazoan TRMT112 lacks zinc-binding cysteines but retains this domain’s fold [5] [7].
  • Allosteric Changes: TRMT112 binding induces conformational shifts in partner MTases (e.g., TRMT11), widening the SAM-binding pocket and optimizing the RNA-binding surface. This enhances SAM affinity by >10-fold and positions the target guanine for methyl transfer [1] [2].
  • Mutual Exclusivity: TRMT112 interacts with only one MTase simultaneously, forming discrete complexes. The C-terminal β-strand of TRMT112 acts as a molecular adaptor, inserting into a hydrophobic groove on the MTase [5] [7].

Evolutionary Conservation of m²G Methylation Pathways

Comparative Analysis of m²G MTases in Archaea, Bacteria, and Eukaryotes

m²G methylation pathways exhibit deep evolutionary conservation with domain-specific adaptations:

  • Archaea: Utilize standalone Trm11-like enzymes (e.g., Pyrococcus abyssi aTrm11) for m²G10 formation without a TRMT112 homolog. These enzymes catalyze both m²G and m²₂G modifications independently, suggesting an ancestral bifunctionality [2] [3].
  • Bacteria: Lack TRMT112 and instead employ single-subunit MTases (e.g., TrmN for m²G6). Modifications are limited to tRNAs and exhibit broader substrate promiscuity [3] [5].
  • Eukaryotes: Depend on TRMT112-activated complexes for site-specific m²G deposition. Gene duplication expanded MTase functions (e.g., S. cerevisiae Trm11 vs. human TRMT11/THUMPD3). Notably, THUMPD2’s role in splicing is a eukaryotic innovation linked to spliceosome complexity [1] [5].

Mitochondrial vs. Cytosolic tRNA Modification Machinery

Mitochondrial (mt-) tRNAs harbor fewer m²G modifications than cytosolic tRNAs due to distinct localization and enzymatic machinery:

  • Cytosolic tRNAs: Modified by nucleus-encoded TRMT1 (m²₂G26) and TRMT11/THUMPD3 complexes imported from the cytoplasm. Modifications occur during tRNA maturation in the nucleus or nucleolus [3] [8] [10].
  • Mitochondrial tRNAs: Modified by TRMT1C (a mitochondrial isoform of TRMT1), which generates m²G26 instead of m²₂G26. The distinct modification state stems from:
  • Substrate Constraints: Shorter variable loops and unique D-arm structures in mt-tRNAs limit dimethylation.
  • Regulatory Factors: Mitochondrial-specific protein partners may restrict TRMT1C to monomethylation [3] [10].
  • Evolutionary Reduction: Mitochondria lost most RNA modification enzymes, retaining only those critical for oxidative phosphorylation fidelity [5] [8].

Table 2: Compartment-Specific m²G Modification in Human tRNAs

CompartmenttRNA FeaturesKey MTaseModificationFunctional Role
CytosolCanonical cloverleafTRMT1m²₂G26tRNA stability, translation
TRMT112-TRMT11m²G10tRNA folding
TRMT112-THUMPD3m²G6/7ribosomal A-site binding
MitochondriaReduced D-loop, T-loopTRMT1Cm²G26Structural stability under ROS

The compartmentalization of modification machinery ensures optimal tRNA function in disparate metabolic environments. Cytosolic modifications support high-fidelity translation, while mitochondrial m²G26 is crucial for tRNA structural integrity in high-ROS environments [3] [8] [10].

Properties

CAS Number

2140-77-4

Product Name

N2-Methylguanosine

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

InChI

InChI=1S/C11H15N5O5/c1-12-11-14-8-5(9(20)15-11)13-3-16(8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15,20)/t4-,6-,7-,10-/m1/s1

InChI Key

SLEHROROQDYRAW-KQYNXXCUSA-N

SMILES

CNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Synonyms

2-methylguanosine
7-methylguanosine
N(2)-methylguanosine

Canonical SMILES

CNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Isomeric SMILES

CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

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